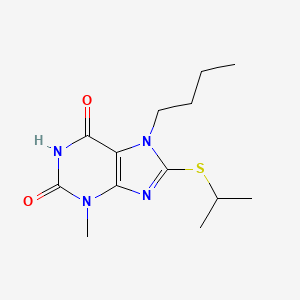

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Description

The compound 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by substitutions at the 3-, 7-, and 8-positions of the purine scaffold. Its structure includes:

- 3-position: Methyl group, enhancing steric stability.

- 8-position: Propan-2-ylsulfanyl (isopropylthio) group, which may influence metabolic stability and binding interactions.

This compound belongs to the 3,7-dihydro-1H-purine-2,6-dione family, a class known for modulating targets such as adenosine receptors (ADORA) , SIRT3 , and viral proteases .

Properties

Molecular Formula |

C13H20N4O2S |

|---|---|

Molecular Weight |

296.39 g/mol |

IUPAC Name |

7-butyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |

InChI |

InChI=1S/C13H20N4O2S/c1-5-6-7-17-9-10(14-13(17)20-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19) |

InChI Key |

IHTZIPOLRZMQDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of 8-Sulfanylpurine Derivatives

A widely cited approach involves the alkylation of 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione (8-thioxanthine) with alkyl halides under basic conditions. For this compound, the propan-2-ylsulfanyl group is introduced via reaction with 2-iodopropane, while the butyl and methyl groups are added sequentially using 1-iodobutane and methyl iodide. The reaction proceeds in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), with potassium carbonate (K₂CO₃) serving as the base.

The general reaction scheme is as follows:

$$

\text{8-thioxanthine} + \text{R-X} \xrightarrow{\text{Base, Solvent}} \text{8-RS-purine derivative}

$$

where $$ R = \text{propan-2-yl}, \text{butyl}, \text{or methyl} $$.

Halogen Displacement in 8-Bromopurine Intermediates

Patent literature describes an alternative route using 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione as a precursor. While this method targets a structurally related compound, its principles are transferable. The bromine atom at position 8 is displaced by nucleophilic attack from (3R)-piperidin-3-amine, facilitated by a catalyst such as potassium iodide (KI) in ester solvents (e.g., N-butyl acetate). Adapting this approach, the propan-2-ylsulfanyl group could replace the amine via thiol-nucleophile substitution.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of catalysts significantly impacts reaction efficiency. Potassium iodide (KI) is reported to accelerate halogen displacement reactions by participating in a catalytic cycle that regenerates the active nucleophile. For instance, in the patent WO2015107533A1, KI reduced reaction times from >24 hours to 4–8 hours while maintaining yields above 85%. Similar benefits are anticipated for sulfanyl group incorporation, though this requires empirical validation.

Solvent Systems

Solvent choice critically influences reaction kinetics and product isolation:

- Ester solvents (e.g., N-butyl acetate, ethyl acetate): Ideal for high-temperature reactions (85–125°C) due to their thermal stability and immiscibility with aqueous phases during workup.

- Dipolar aprotic mixtures : Combining NMP with esters enhances solubility of polar intermediates, particularly during alkylation steps.

Purification and Characterization

Isolation Techniques

Crude product isolation typically involves liquid-liquid extraction to remove unreacted starting materials and catalysts. Acid-base partitioning is employed post-reaction:

Analytical Validation

Structural confirmation relies on:

- ¹H/¹³C NMR : Resonances for the butyl chain (δ 0.8–1.5 ppm), methyl groups (δ 1.3–1.5 ppm), and sulfanyl moiety (δ 2.8–3.1 ppm).

- HPLC : Purity assessments using C18 columns with UV detection at 254 nm.

Comparative Analysis of Synthetic Methods

Industrial Scalability and Challenges

The halogen displacement route offers superior scalability due to shorter reaction times and higher yields. However, the synthesis of 8-bromopurine precursors requires additional steps, increasing complexity. Environmental and safety concerns associated with alkyl halides (e.g., iodopropane) necessitate closed-system processing and rigorous waste management.

Chemical Reactions Analysis

Types of Reactions

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the purine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may:

Inhibit Enzymes: By binding to the active site and preventing substrate access.

Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways.

Affect Cellular Processes: By influencing cellular metabolism and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physicochemical properties of purine-2,6-diones are highly dependent on substituents at positions 3, 7, and 6. Below is a comparative analysis of the target compound and its analogs:

Key Observations :

- Lipophilicity : The butyl group at position 7 (target compound) balances membrane permeability and solubility better than shorter (ethyl) or longer (hexyl) chains .

- Sulfanyl Group : The isopropylthio group (target) offers metabolic stability compared to benzylthio (prone to oxidation) or mercapto (thiol) groups .

SIRT3 Inhibition

The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold is a known SIRT3 inhibitor . While the target compound lacks a mercapto group, its isopropylsulfanyl substituent may mimic thiol interactions, though with reduced potency.

Adenosine Receptor Modulation

Derivatives with 3,7-dihydro-1H-purine-2,6-dione scaffolds show affinity for ADORA2A and ADORA3 . The butyl and isopropylthio groups in the target compound likely enhance receptor selectivity compared to analogs with smaller substituents (e.g., ethyl ).

Antiviral Potential

Compound 1 (8-(((1S)-1-hydroxy-3-oxo-1,3-diphenylpropan-2-yl)thio)-1,3-dimethyl analog) demonstrated superior binding to SARS-CoV-2 main protease due to favorable interactions . The target’s isopropylthio group may similarly enhance protease inhibition through hydrophobic interactions.

Biological Activity

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a butyl group and a propan-2-ylsulfanyl moiety, which may influence its pharmacological properties and interactions with biological targets.

The molecular formula of this compound is . The presence of sulfur in the propan-2-ylsulfanyl group allows for unique reactivity patterns, including nucleophilic substitutions and oxidation reactions.

Enzyme Inhibition

Research indicates that derivatives of purine compounds, including this compound, exhibit significant biological activities such as enzyme inhibition. Specifically, this compound has shown promise as an inhibitor of various kinases involved in metabolic pathways. This can lead to potential applications in treating diseases where these kinases play a critical role.

Antithyroid Activity

Some studies suggest that compounds similar to this compound may possess antithyroid activity . This activity is crucial for developing therapeutic agents for conditions like hyperthyroidism.

Modulation of Signaling Pathways

The biological mechanisms through which this compound exerts its effects often involve the modulation of signaling pathways essential for cell growth and proliferation. This modulation can affect various cellular processes and may lead to therapeutic benefits in cancer treatment or other proliferative disorders.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows it to interact differently with biological macromolecules compared to more common purines like caffeine or theophylline. Modifications in its structure can significantly impact its interaction profiles and biological efficacy.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methylxanthine | C_7H_8N_4O_2 | Known bronchodilator; lacks sulfur |

| Theophylline | C_7H_8N_4O_2 | Used for respiratory diseases; lacks bulky substituents |

| Caffeine | C_8H_10N_4O_2 | Widely studied stimulant; lacks sulfur |

Case Studies

- Kinase Inhibition : A study demonstrated that derivatives of purines with similar structures effectively inhibited specific kinases linked to cancer progression. This suggests that this compound could be further explored as a lead compound for anti-cancer drugs.

- Antithyroid Activity : Another research effort indicated that related purine derivatives exhibited antithyroid effects in vitro, suggesting potential therapeutic applications for hyperthyroid conditions.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the thiol reagent.

- Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane).

- Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol).

Advanced: How can computational methods predict the bioactivity of 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)purine-2,6-dione against kinase targets?

Ligand-based virtual screening (e.g., pharmacophore modeling) and molecular docking (e.g., AutoDock Vina) are used to predict kinase inhibition. For example:

- Pharmacophore Features : The carbonyl groups at C2/C6 and hydrophobic substituents (butyl, isopropylthio) align with ATP-binding pockets of kinases like c-Met or PARP-1 .

- Docking Scores : A study on similar purine-diones reported binding affinities (ΔG = −8.2 kcal/mol) for c-Met, with hydrogen bonds to hinge regions (Met1160) and hydrophobic interactions with Val1092 .

Q. Validation :

- Compare predicted IC50 values with experimental assays (e.g., kinase inhibition ELISA).

- Use MD simulations (AMBER) to assess stability of ligand-protein complexes over 100 ns .

Basic: What spectroscopic techniques are optimal for confirming the structure of this compound?

Q. Mitigation Strategies :

- Introduce electron-withdrawing groups (e.g., 8-sulfonyl) to block oxidation .

- Use deuterated isopropylthio (S-CD3) to slow metabolism via the kinetic isotope effect .

Basic: What in vitro assays are suitable for evaluating phosphodiesterase (PDE) inhibition?

Q. Example Data :

| Compound | PDE4 IC50 (nM) | Reference |

|---|---|---|

| Theobromine (Analog) | 4200 | |

| 8-Isopropylthio Derivative | 850 |

Advanced: How can crystallography resolve polymorphism in purine-2,6-dione derivatives?

Single-crystal X-ray diffraction (SCXRD) identifies polymorphic forms by analyzing unit cell parameters and hydrogen-bonding networks. For example:

Q. Protocol :

- Grow crystals via slow evaporation (acetone/water, 4°C).

- Refine structures using SHELX-97; validate with R-factor < 0.05 .

Basic: What are the key impurities to monitor during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.